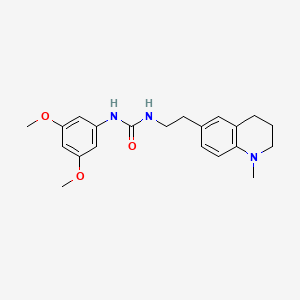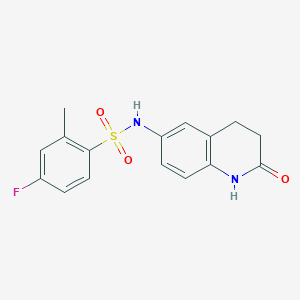![molecular formula C20H26F3N3O2S B2559033 N-{[1-(thian-4-yl)piperidin-4-yl]methyl}-N'-[4-(trifluoromethyl)phenyl]ethanediamid CAS No. 2034469-82-2](/img/structure/B2559033.png)
N-{[1-(thian-4-yl)piperidin-4-yl]methyl}-N'-[4-(trifluoromethyl)phenyl]ethanediamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[1-(thian-4-yl)piperidin-4-yl]methyl}-N’-[4-(trifluoromethyl)phenyl]ethanediamide is a complex organic compound that features a piperidine ring, a thianyl group, and a trifluoromethylphenyl group
Wissenschaftliche Forschungsanwendungen
N-{[1-(thian-4-yl)piperidin-4-yl]methyl}-N’-[4-(trifluoromethyl)phenyl]ethanediamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in industrial processes.
Wirkmechanismus
Target of Action
The primary target of the compound N-{[1-(thian-4-yl)piperidin-4-yl]methyl}-N’-[4-(trifluoromethyl)phenyl]ethanediamide is the hypoxia-inducible factor 1 (HIF-1) pathways . HIF-1 is an important transcription factor that targets a series of adaptation genes under hypoxic conditions .
Mode of Action
N-{[1-(thian-4-yl)piperidin-4-yl]methyl}-N’-[4-(trifluoromethyl)phenyl]ethanediamide interacts with its target, HIF-1, by inducing the expression of HIF-1α protein and downstream target gene p21 . This interaction upregulates the expression of cleaved caspase-3, promoting tumor cell apoptosis .
Biochemical Pathways
The compound N-{[1-(thian-4-yl)piperidin-4-yl]methyl}-N’-[4-(trifluoromethyl)phenyl]ethanediamide affects the HIF-1 pathways, which play a crucial role in cellular response to hypoxia . The activation of these pathways leads to the upregulation of a variety of growth factors, allowing cancer cells to proliferate, differentiate, and adapt to the hypoxic microenvironment .
Pharmacokinetics
The compound’s interaction with hif-1 pathways suggests it may have good bioavailability and efficacy in hypoxic environments .
Result of Action
The action of N-{[1-(thian-4-yl)piperidin-4-yl]methyl}-N’-[4-(trifluoromethyl)phenyl]ethanediamide results in the induction of HIF-1α protein and downstream target gene p21 . This leads to the upregulation of cleaved caspase-3, promoting apoptosis in tumor cells .
Action Environment
The efficacy and stability of N-{[1-(thian-4-yl)piperidin-4-yl]methyl}-N’-[4-(trifluoromethyl)phenyl]ethanediamide are likely influenced by the hypoxic environment in which it acts . The compound’s interaction with HIF-1 pathways suggests it may be particularly effective in hypoxic environments, such as those found in tumor cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(thian-4-yl)piperidin-4-yl]methyl}-N’-[4-(trifluoromethyl)phenyl]ethanediamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the thianyl group, and the attachment of the trifluoromethylphenyl group. Common synthetic routes may involve:
Formation of Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Thianyl Group: This step may involve the use of thianyl chloride or other thianyl-containing reagents.
Attachment of Trifluoromethylphenyl Group: This can be done through coupling reactions such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and stringent quality control measures to monitor the reaction conditions and product quality.
Analyse Chemischer Reaktionen
Types of Reactions
N-{[1-(thian-4-yl)piperidin-4-yl]methyl}-N’-[4-(trifluoromethyl)phenyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the piperidine ring or the trifluoromethylphenyl group, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium catalysts for coupling reactions
Solvents: Common solvents include dichloromethane, ethanol, and water
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Eigenschaften
IUPAC Name |
N-[[1-(thian-4-yl)piperidin-4-yl]methyl]-N'-[4-(trifluoromethyl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26F3N3O2S/c21-20(22,23)15-1-3-16(4-2-15)25-19(28)18(27)24-13-14-5-9-26(10-6-14)17-7-11-29-12-8-17/h1-4,14,17H,5-13H2,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDEAUJXGWAUXFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=CC=C(C=C2)C(F)(F)F)C3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2-methoxyphenyl)methyl]-2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]propanamide](/img/structure/B2558951.png)
![benzyl 2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetate](/img/structure/B2558952.png)
![1-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide](/img/structure/B2558953.png)


![7-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione](/img/new.no-structure.jpg)
![2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2558959.png)

![2-{[2-(2,5-dimethylphenyl)-2-oxoethyl]sulfanyl}-3-(3-fluorophenyl)-N-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2558966.png)
![8-(4-ethoxyphenyl)-3-isopentyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2558967.png)
![2-Chloro-N-[1-(3-chloro-5-fluorophenyl)-1-hydroxypropan-2-yl]acetamide](/img/structure/B2558968.png)

![(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3,4-dimethoxyphenyl)methanone](/img/structure/B2558973.png)
